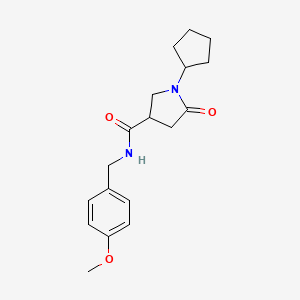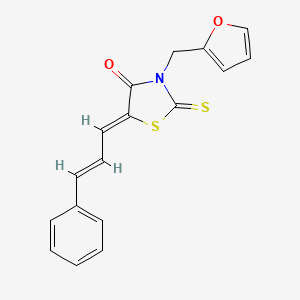![molecular formula C21H24F2N2O2 B6117844 7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)
7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that belongs to the spirocyclic family of compounds. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of 7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, enhance memory consolidation, and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and selectivity for specific neurotransmitter systems. However, its complex synthesis method and limited availability may pose limitations for its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the scientific research of 7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane. These include further studies to elucidate its exact mechanism of action, optimization of its synthesis method for improved yield and purity, and exploration of its potential therapeutic applications in other neurological disorders. Additionally, its potential use as a molecular probe for studying neurotransmitter systems in the brain should also be investigated further.
Conclusion:
In conclusion, this compound is a promising compound for scientific research in the fields of drug discovery, neuropharmacology, and medicinal chemistry. Its unique chemical properties and potential therapeutic applications make it an attractive target for further investigation and development.
Synthesemethoden
The synthesis of 7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that requires various chemical reagents and conditions. The exact synthesis method may vary depending on the specific application and desired purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane has been studied for its potential use in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. It has shown promising results in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c1-15-5-10-27-19(15)20(26)25-9-7-21(14-25)6-2-8-24(13-21)12-16-3-4-17(22)18(23)11-16/h3-5,10-11H,2,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMSLGMKYPHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)

![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)


![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
![2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)
